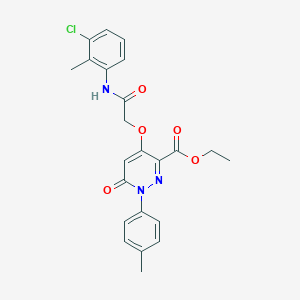

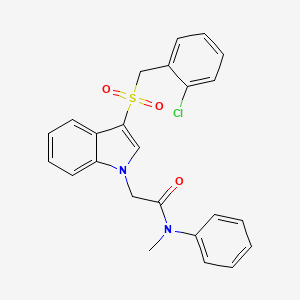

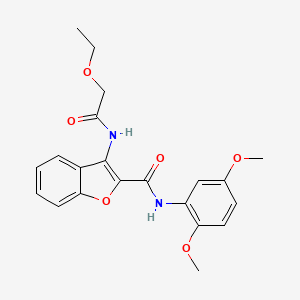

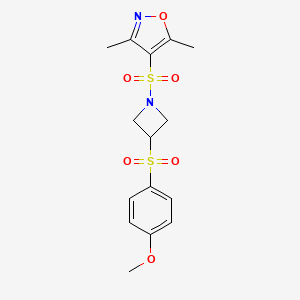

methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest related compound I found is 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride . It’s an alkylating agent formerly used as a war gas. The hydrochloride is used as an antineoplastic in Hodgkin’s disease and lymphomas .

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2-Chloroethyl)pyrrolidine hydrochloride has been investigated using techniques such as X-ray single crystal diffraction and semiempirical calculations .Chemical Reactions Analysis

The reactivity of 1-(2-Chloroethyl)pyrrolidine hydrochloride and related compounds has been a subject of interest.Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chloroethyl)pyrrolidine hydrochloride and related compounds have been characterized in various studies.Mécanisme D'action

Target of Action

Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is an alkylating agent . Alkylating agents primarily target DNA, the genetic material of cells . They bind to the DNA, causing crosslinking and preventing cell duplication .

Mode of Action

The compound interacts with its targets (DNA) by covalently modifying a variety of intracellular targets . This modification occurs mostly on N7 and weakly on O6 of the guanine base in the DNA . Depending on the specific agent, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways . Alkylation of DNA impairs its function as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis, which are essential for cell survival and function . Direct reversal repair is primarily utilized in correcting damage caused by DNA alkylating agents .

Pharmacokinetics

Similar alkylating agents are known to have a short biological half-life . They are often administered intravenously and are excreted through the kidneys .

Result of Action

The result of the compound’s action is the prevention of cell duplication, thereby halting cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The efficacy of alkylating agents like this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 1-(2-chloroethyl)triazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2.ClH/c1-12-6(11)5-4-10(3-2-7)9-8-5;/h4H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNXWSGCOQUFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456877.png)

![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2456887.png)